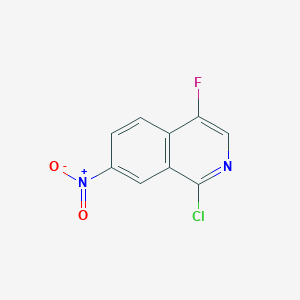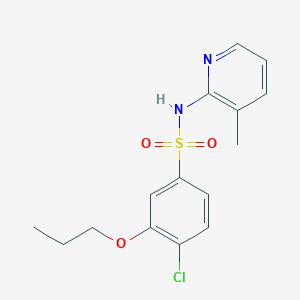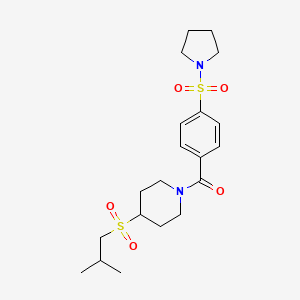
1-Chloro-4-fluoro-7-nitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-fluoro-7-nitroisoquinoline is a heterocyclic organic compound with the molecular formula C9H4ClFN2O2. It is known for its unique structural features, which include a chloro, fluoro, and nitro group attached to an isoquinoline ring.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-fluoro-7-nitroisoquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the nitration of isoquinoline derivatives followed by halogenation. For instance, the nitration of isoquinoline can be achieved using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 7-nitroisoquinoline. Subsequent halogenation with reagents such as thionyl chloride and fluorine gas introduces the chloro and fluoro groups, respectively .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
1-Chloro-4-fluoro-7-nitroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like hydrogen gas, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-fluoro-7-nitroisoquinoline has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.
Materials Science: The unique structural features of this compound make it a valuable precursor in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-fluoro-7-nitroisoquinoline depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, some derivatives may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell death. The nitro group can also undergo bioreduction in hypoxic conditions, making it useful in targeting tumor cells .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-fluoro-7-nitroisoquinoline can be compared with other similar compounds, such as:
1-Chloro-4-fluoroisoquinoline: Lacks the nitro group, which may result in different reactivity and applications.
1-Chloro-7-nitroisoquinoline: Lacks the fluoro group, which can affect its electronic properties and interactions with biological targets.
4-Fluoro-7-nitroisoquinoline:
The presence of all three functional groups (chloro, fluoro, and nitro) in this compound makes it unique and versatile for various applications in scientific research and industry .
Eigenschaften
IUPAC Name |
1-chloro-4-fluoro-7-nitroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-7-3-5(13(14)15)1-2-6(7)8(11)4-12-9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUKSFMLDQSOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=C2F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2372608.png)
![N-cyclohexyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2372609.png)
![(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone](/img/structure/B2372613.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2372617.png)
![3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2372619.png)
![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)
![1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B2372621.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)
